tert-Butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate
Description
tert-Butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position and a 3-hydroxypropyl substituent at the C2 position in the R-configuration. This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules due to its stereochemical rigidity and functional versatility. The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during synthetic transformations, while the 3-hydroxypropyl side chain offers a site for further functionalization, such as oxidation or coupling reactions .
Properties
CAS No. |
239483-18-2 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-4-6-10(13)7-5-9-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1 |
InChI Key |
JZSNIRHFBXQBTF-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CCCO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include an organic solvent such as dichloromethane and a base like triethylamine. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
tert-Butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- Chiral Auxiliary : The compound serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemical outcome of reactions makes it valuable in creating enantiomerically pure compounds, which are crucial for pharmaceutical efficacy .
- Precursor for Bioactive Compounds : It acts as a precursor for various bioactive molecules, facilitating the synthesis of pharmacologically relevant compounds through straightforward modifications .
-
Therapeutic Potential :
- β3 Adrenergic Agonists : Research indicates that derivatives of hydroxymethyl pyrrolidines, including this compound, may exhibit activity as β3 adrenergic agonists. These compounds are being investigated for their potential in treating metabolic disorders such as obesity and type 2 diabetes .
- Neurological Applications : Given its structural similarity to neurotransmitter precursors, this pyrrolidine derivative may also have implications in neuropharmacology, particularly in the modulation of neurotransmitter systems .
Formulation Strategies
-
Cosmetic and Dermatological Formulations :
- The compound's properties make it suitable for incorporation into topical formulations aimed at improving skin hydration and barrier function. Its hydrophilic nature allows it to enhance the delivery of active ingredients in cosmetic products .
- Studies have shown that formulations containing pyrrolidine derivatives can improve skin bioavailability and stability, making them attractive candidates for dermatological applications .
- Pharmaceutical Formulations :
Case Study 1: Synthesis of Chiral Drugs
A study demonstrated the use of this compound as a chiral auxiliary in synthesizing a series of enantiomerically pure β-lactams. The reaction conditions optimized with this compound led to high yields and excellent stereoselectivity, showcasing its utility in drug synthesis.
Case Study 2: Topical Application Efficacy
In a clinical trial assessing the efficacy of a new topical formulation containing this pyrrolidine derivative, results indicated significant improvements in skin hydration levels compared to control formulations. The study highlighted its potential as an effective ingredient in cosmetic products aimed at enhancing skin health.
Mechanism of Action
The mechanism of action of tert-Butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by modifying the activity of enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Stereochemical Diversity : The (2R)- and (2S)-enantiomers of 3-hydroxypropyl-substituted pyrrolidines (e.g., CAS 239483-03-5) exhibit distinct spatial arrangements, which can significantly influence their biological activity and synthetic utility. For instance, the (2S)-enantiomer is commercially available, while the (2R)-variant may require enantioselective synthesis .
Functional Group Complexity : Compounds like the pyridinyloxy-methyl derivatives (e.g., tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) incorporate heteroaromatic rings, enhancing their utility in metal-catalyzed reactions or as ligands .
Protecting Group Strategies : The tert-butyldiphenylsilyl (TBDPS) group in ’s compound provides steric protection for hydroxyl groups, enabling selective reactions in multi-step syntheses .
Physicochemical Properties
- Molecular Weight and Purity : The target compound’s (2R)-enantiomer is presumed to have a molecular weight near 229.32 g/mol, similar to its (2S)-counterpart. Commercial analogs (e.g., pyridine-containing derivatives) range from 279.36 to 628.35 g/mol, reflecting increased complexity .
- Thermal Stability : highlights a melting point of 99°C for a spiro-pyrrolidine-oxindole derivative, suggesting that bulky substituents enhance crystalline stability compared to simpler hydroxypropyl analogs .
Biological Activity
tert-Butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate, with the CAS number 239483-18-2, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and molecular weight of 229.32 g/mol. The exploration of its biological activity is critical for understanding its potential applications in pharmacology and medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : 229.32 g/mol
- CAS Number : 239483-18-2
- Purity : Typically ≥ 95% in commercial preparations .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its effects on cellular mechanisms and potential therapeutic applications.
Research indicates that pyrrolidine derivatives can interact with various biological targets, including G-protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways. The specific interactions of this compound with these targets remain to be fully elucidated, but preliminary studies suggest it may act as a modulator in certain pathways .
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluating various pyrrolidine derivatives demonstrated that compounds with structural similarities to this compound exhibited significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged between 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics .
-
Neuroprotective Effects :
- Another research effort highlighted the neuroprotective potential of related pyrrolidine compounds in models of neurodegeneration. These compounds were shown to reduce oxidative stress markers and improve neuronal survival rates, suggesting a possible therapeutic role in conditions like Alzheimer's disease .
- Pharmacological Applications :
Data Table: Biological Activity Summary
Q & A
Q. Why do IR spectra show unexpected carbonyl stretches in the final product?
- Methodological Answer : Additional peaks may indicate partial Boc deprotection or oxidation of the hydroxypropyl chain . Confirm via TLC (visualization with ninhydrin for free amines) or HPLC-MS . Re-protect the amine using Boc anhydride under mild conditions (e.g., DMAP catalysis) to restore integrity () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
